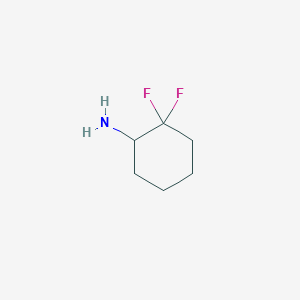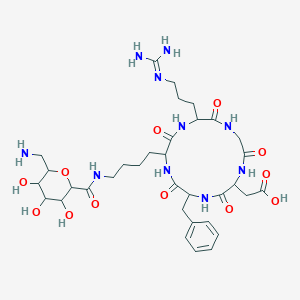
(4-Hydroxy-3,5-dimethylphenyl)boronic acid
Übersicht
Beschreibung
“(4-Hydroxy-3,5-dimethylphenyl)boronic acid” is a type of organoboron compound. It is also known as 3,5-Dimethyl-4-hydroxyphenylboronic acid . The compound has an empirical formula of C8H11BO3 .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 3,5-dimethylphenylmagnesium bromide with trimethylborate . This reaction is typically carried out in a solution of tetrahydrofuran (THF) at a low temperature .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCc1cc(cc(C)c1O)B2OC(C)(C)C(C)(C)O2 . The InChI key for this compound is TYCKOBOJYNRIBO-UHFFFAOYSA-N . Chemical Reactions Analysis
“this compound” can participate in Suzuki–Miyaura coupling reactions . This is a type of carbon–carbon bond-forming reaction that involves the use of a transition metal catalyst .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 248.13 . It has a melting point of 100-105 °C . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 366.6±52.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
(4-Hydroxy-3,5-dimethylphenyl)boronic acid has been used in the formation of cationic rhodium complexes with new tetraarylpentaborates through reactions with aryloxorhodium complexes, showcasing its role in synthesizing complex inorganic structures (Nishihara et al., 2002). Furthermore, this compound is involved in the Suzuki reaction, particularly in the preparation and cross-coupling of bis(3,5-dimethylphenyl)borinic acid, highlighting its utility in organic synthesis (Winkle and Schaab, 2001).
Boronic Acid Catalysis
Boronic acids, including this compound, serve as catalysts in various organic reactions. They can form reversible covalent bonds with hydroxy groups, enabling electrophilic and nucleophilic modes of activation in organic synthesis. This catalytic activity is exploited in the formation of amides, cycloadditions, conjugate additions, and Friedel-Crafts-type reactions (Hall, 2019).
Material Science and Nanotechnology
In nanomaterials for drug delivery, boronic acids, including this compound, are utilized for their stimuli-responsive properties and as targeting ligands. They are incorporated into polymeric particles to optimize the delivery of therapeutics, exploiting the unique chemical properties of boronic acids for biological applications (Stubelius et al., 2019).
Analytical Chemistry
Boronic acid polymers, incorporating this compound, have been developed for a variety of biomedical applications, including as components of sensors and for the selective recognition of cell-surface glycoconjugates. These materials are valuable for the treatment of diseases such as HIV, obesity, diabetes, and cancer, demonstrating the wide-ranging utility of boronic acids in biomedical research (Cambre and Sumerlin, 2011).
Wirkmechanismus
Target of Action
The primary target of (4-Hydroxy-3,5-dimethylphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, the compound interacts with its target through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its target results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound affects the SM coupling pathway, which is a key process in carbon–carbon bond formation . The downstream effects of this pathway include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions , which may impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant , making it a valuable tool in the fine chemical, pharmaceutical, agrochemical, and modern-materials industries .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium (II) complex . The compound is generally environmentally benign , which contributes to its wide application in various industries .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-hydroxy-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,10-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSCEQJHOXBRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)O)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681745 | |
| Record name | (4-Hydroxy-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934826-20-7 | |
| Record name | (4-Hydroxy-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





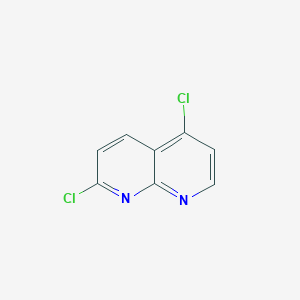




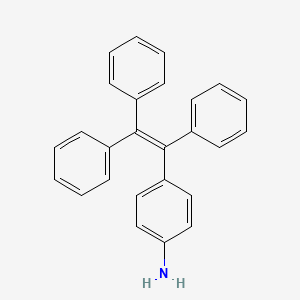
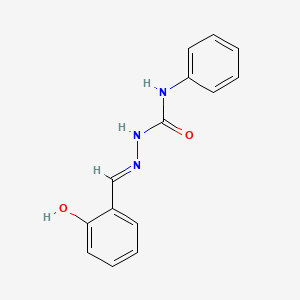
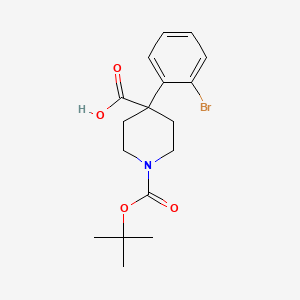
![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B3030569.png)
![[1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3030570.png)
